1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylate derivatives with isopropylamine. One common method is the Knoevenagel condensation, where the chromene derivative is reacted with an appropriate aldehyde in the presence of a base, followed by the addition of isopropylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce chroman derivatives.
Scientific Research Applications
1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the isopropylamino group.
2H-chromene-3-carboxylate derivatives: Various derivatives with different substituents on the chromene ring.
Uniqueness
1-(Isopropylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential biological activities compared to other chromene derivatives .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
[1-oxo-1-(propan-2-ylamino)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10(2)17-15(18)11(3)21-16(19)13-8-12-6-4-5-7-14(12)20-9-13/h4-8,10-11H,9H2,1-3H3,(H,17,18) |
InChI Key |
IOFLPAAXKMXEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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